molecular formula C15H23N5O4S2 B2455361 1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidine CAS No. 2034445-34-4

1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidine

Cat. No.: B2455361
CAS No.: 2034445-34-4
M. Wt: 401.5
InChI Key: HAXZTGKPGPFRSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidine is a useful research compound. Its molecular formula is C15H23N5O4S2 and its molecular weight is 401.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(1-methylimidazol-2-yl)sulfonyl-1-(1-propan-2-ylimidazol-4-yl)sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N5O4S2/c1-12(2)19-10-14(17-11-19)26(23,24)20-7-4-13(5-8-20)25(21,22)15-16-6-9-18(15)3/h6,9-13H,4-5,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAXZTGKPGPFRSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(N=C1)S(=O)(=O)N2CCC(CC2)S(=O)(=O)C3=NC=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidine is a novel chemical entity characterized by its complex structure, which includes imidazole and piperidine moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-tubercular properties. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.

Antimicrobial Activity

The compound exhibits significant antimicrobial properties. Research indicates that similar imidazole derivatives have shown efficacy against various bacterial strains, including E. coli and S. aureus . The Minimum Inhibitory Concentration (MIC) values for related compounds have been observed in the range of 6 µM to 710 nM against these pathogens .

CompoundBacterial StrainMIC (µM)
Imidazole Derivative AE. coli360
Imidazole Derivative BS. aureus710

Anticancer Activity

Studies have highlighted the anticancer potential of imidazole-based compounds. For instance, derivatives similar to the target compound have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HL-60 (promyelocytic leukemia). The most promising analogs exhibited IC50 values ranging from 1.35 to 2.18 µM .

CompoundCancer Cell LineIC50 (µM)
Analog AMCF-71.35
Analog BHL-602.18

Anti-Tubercular Activity

Recent investigations into anti-tubercular agents have revealed that compounds with similar structures to the target molecule exhibit significant activity against Mycobacterium tuberculosis. One study reported that five compounds had IC90 values between 3.73 and 4.00 µM, indicating their potential for further development in tuberculosis treatment .

CompoundMycobacterium StrainIC90 (µM)
Compound AH37Ra3.73
Compound BH37Ra4.00

The biological activity of this compound is likely attributed to its ability to interact with various biological targets through multiple mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonyl groups may facilitate binding to active sites of enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • DNA Interaction : Similar compounds have been shown to induce DNA damage in cancer cells, leading to apoptosis.
  • Receptor Modulation : The imidazole moiety can interact with specific receptors, potentially modulating signaling pathways involved in tumor growth and metastasis.

Case Studies

One notable study focused on the synthesis and evaluation of a series of imidazole derivatives for their anticancer properties. The study demonstrated that modifications at specific positions on the imidazole ring significantly affected cytotoxicity against cancer cell lines .

Another study investigated the anti-tubercular activity of structurally related compounds, revealing promising results that suggest a pathway for developing new treatments for tuberculosis .

Scientific Research Applications

Structural Characteristics

The compound consists of:

  • Imidazole Rings : Known for their biological activity, imidazole derivatives often exhibit antimicrobial and anti-inflammatory properties.
  • Piperidine Moiety : This component is frequently associated with anesthetic effects and enzyme inhibition.
  • Sulfonyl Groups : These enhance solubility and biological activity, making the compound a candidate for various therapeutic applications.

Antimicrobial Activity

Research indicates that compounds similar to 1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidine demonstrate significant antibacterial properties. Studies have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The sulfonamide functionality is particularly noted for its role in antibacterial action .

Anti-inflammatory Properties

The compound has been investigated for its potential to inhibit inflammatory pathways. It may modulate the release of pro-inflammatory cytokines such as interleukin-1 beta, suggesting applications in treating inflammatory diseases . Its interaction with specific proteins involved in inflammation further supports its therapeutic potential.

Enzyme Inhibition

The compound exhibits promising inhibitory activity against enzymes such as acetylcholinesterase and urease. These activities are crucial for developing treatments for conditions like Alzheimer's disease and urinary tract infections . The structure's dual sulfonamide functionality enhances its interaction with these enzymes, potentially leading to more effective drug candidates.

Case Studies and Research Findings

StudyFindings
Sanchez-Sancho et al. (1998)Developed piperidine derivatives showing anesthetic activity and potential in glucose regulation .
Wu et al. (2011)Investigated binding interactions of synthesized compounds with bovine serum albumin, indicating pharmacological effectiveness .
Aziz-ur-Rehman et al. (2011)Highlighted the therapeutic potential of sulfamoyl groups in cancer chemotherapy and enzyme inhibition .

Q & A

Basic: What synthetic strategies are recommended for preparing this compound, and how can purity be optimized?

Answer:
The synthesis involves multi-step reactions due to the dual sulfonyl groups and heterocyclic substituents. Key steps include:

Sulfonylation of Piperidine : React piperidine derivatives with sulfonyl chlorides (e.g., 1-isopropyl-1H-imidazole-4-sulfonyl chloride and 1-methyl-1H-imidazole-2-sulfonyl chloride) under anhydrous conditions. Use solvents like dichloromethane or dimethyl sulfoxide (DMSO) with bases such as triethylamine to neutralize HCl byproducts .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures improves purity. Monitor progress via TLC or HPLC .

Yield Optimization : Control reaction temperatures (0–25°C for sulfonylation) and stoichiometric ratios (1:1.2 molar ratio of piperidine to sulfonyl chloride) to minimize side products like disubstituted byproducts .

Advanced: How can X-ray crystallography and computational modeling resolve conformational ambiguities in the piperidine ring?

Answer:

  • X-ray Crystallography : Obtain single crystals via slow evaporation of saturated solutions in acetonitrile or methanol. Analyze bond lengths and angles (e.g., C-SO₂ bond ~1.76 Å, SO₂-N ~1.62 Å) to confirm sulfonyl group geometry. Compare with similar structures in databases like the Cambridge Structural Database (CSD) .
  • DFT Calculations : Use Gaussian or ORCA software to model chair vs. boat conformations of the piperidine ring. Energy minimization and torsional angle analysis (e.g., N-C-C-N dihedral angles) predict dominant conformers .

Basic: Which spectroscopic techniques are essential for structural validation?

Answer:

  • NMR :
    • ¹H NMR : Identify imidazole protons (δ 7.2–8.1 ppm), isopropyl methyl groups (δ 1.2–1.5 ppm), and piperidine CH₂ signals (δ 2.8–3.5 ppm) .
    • ¹³C NMR : Confirm sulfonyl carbons (δ 45–55 ppm) and quaternary carbons in imidazole rings (δ 135–145 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ calculated for C₁₆H₂₄N₄O₄S₂: 409.1264) .

Advanced: How can structure-activity relationship (SAR) studies guide functional group modifications?

Answer:

  • Imidazole Substitutions : Replace isopropyl/methyl groups with bulkier tert-butyl or electron-withdrawing groups (e.g., -CF₃) to assess steric/electronic effects on target binding. Use molecular docking (AutoDock Vina) to predict interactions with enzymes like carbonic anhydrase .
  • Sulfonyl Group Variations : Substitute sulfonyl with carbonyl or phosphoryl groups to evaluate hydrogen-bonding capacity. Compare IC₅₀ values in enzyme inhibition assays .

Advanced: How should researchers address contradictions in biological activity data across assays?

Answer:

Purity Verification : Re-analyze compound purity via HPLC (≥95% purity threshold) to rule out impurities as confounding factors .

Assay Standardization : Use positive controls (e.g., acetazolamide for carbonic anhydrase inhibition) and normalize data to cell viability (MTT assay) .

Orthogonal Assays : Confirm antimicrobial activity via both broth microdilution (MIC values) and disk diffusion methods to cross-validate results .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

  • Store lyophilized powder at -20°C in amber vials under argon to prevent sulfonyl group hydrolysis.
  • For solutions, use anhydrous DMSO (stored over molecular sieves) and avoid repeated freeze-thaw cycles .

Advanced: How can kinetic studies elucidate the mechanism of enzyme inhibition?

Answer:

  • Enzyme Kinetics : Perform Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive). For example, if Km increases with inhibitor concentration, competitive inhibition is likely .
  • Stopped-Flow Spectroscopy : Measure rapid binding kinetics (kₐₙₜ ~10⁶ M⁻¹s⁻¹) between the compound and target enzymes like tyrosine kinases .

Basic: What solvents are compatible with this compound for in vitro assays?

Answer:

  • Polar Solvents : DMSO (for stock solutions), ethanol, or PBS (pH 7.4) for dilution. Avoid chlorinated solvents (e.g., chloroform) due to potential sulfonyl group reactivity .

Advanced: How can metabolomic profiling predict in vivo pharmacokinetics?

Answer:

  • Liver Microsome Assays : Incubate with rat/human liver microsomes (37°C, NADPH cofactor) to identify metabolites via LC-MS/MS. Major metabolites may include hydroxylated imidazole or sulfone oxidation products .
  • CYP450 Inhibition Screening : Test against CYP3A4 and CYP2D6 isoforms to assess drug-drug interaction risks .

Advanced: What strategies mitigate synthetic challenges in diazepane ring formation?

Answer:

  • Ring-Closing Metathesis (RCM) : Use Grubbs catalyst (5 mol%) in toluene at 80°C to form the seven-membered diazepane ring. Optimize by adding molecular sieves to absorb ethylene byproducts .
  • Microwave-Assisted Synthesis : Reduce reaction time from 24 hours to 2 hours (150°C, 300 W) while maintaining yields >70% .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.